(R)-Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride
Overview
Description
(R)-Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is a chemical compound with the molecular formula C12H16ClNO2. It is a derivative of tetrahydroisoquinoline, which is a structural motif found in various natural products and therapeutic lead compounds. This compound is used in scientific research and has applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the reduction of isoquinoline derivatives and the functionalization of tetrahydroisoquinoline. Common reaction conditions involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) and reaction temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving optimized reaction conditions to ensure high yield and purity. The process may involve the use of continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (R)-Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkyl halides or amines are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of corresponding quinoline derivatives.
Reduction: Production of reduced tetrahydroisoquinoline derivatives.
Substitution: Generation of various substituted tetrahydroisoquinoline derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and natural products. It serves as a precursor for the synthesis of various alkaloids and pharmaceuticals.
Biology: In biological research, the compound is used to study the biological activity of tetrahydroisoquinoline derivatives and their potential therapeutic effects.
Industry: It is used in the chemical industry for the production of fine chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism by which (R)-Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an agonist or antagonist at specific receptors, modulating biological processes and signaling pathways.
Comparison with Similar Compounds
(R)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride
(S)-Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride
Uniqueness: (R)-Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is unique in its stereochemistry, which can influence its biological activity and pharmacokinetic properties. The presence of the ethyl group and the specific configuration at the chiral center contribute to its distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
ethyl (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-2-15-12(14)11-7-9-5-3-4-6-10(9)8-13-11;/h3-6,11,13H,2,7-8H2,1H3;1H/t11-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKLWWGAFDIKVQY-RFVHGSKJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2=CC=CC=C2CN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CC2=CC=CC=C2CN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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